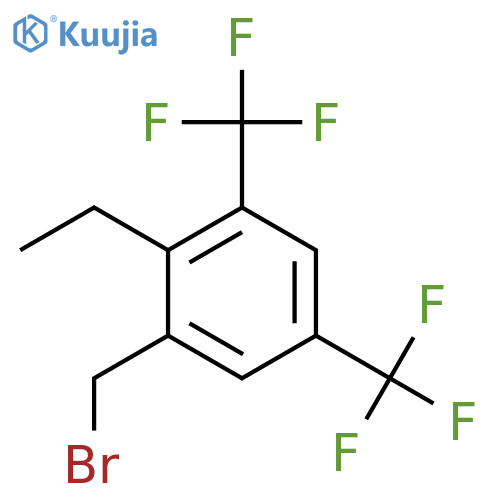Cas no 1805563-41-0 (3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide)

3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide
-
- インチ: 1S/C11H9BrF6/c1-2-8-6(5-12)3-7(10(13,14)15)4-9(8)11(16,17)18/h3-4H,2,5H2,1H3
- InChIKey: BXBLVEVPCCTJEA-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 272
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 0
3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000359-1g |
3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide |
1805563-41-0 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide 関連文献
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
6. Back matter
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromideに関する追加情報
Introduction to 3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide (CAS No. 1805563-41-0)
3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 1805563-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic alcohols, characterized by its unique structural features that include multiple trifluoromethyl (-CF₃) substituents and an ethyl group at the 2-position of the benzyl ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The trifluoromethyl group is a key structural element in this compound, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules. In recent years, the incorporation of trifluoromethyl groups into pharmaceutical compounds has been extensively studied due to their favorable pharmacokinetic profiles. For instance, drugs such as moltenolone and gatifloxacin utilize trifluoromethyl moieties to improve their efficacy and resistance profiles. The bromide moiety in 3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide further contributes to its reactivity, enabling it to participate in various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The ethyl substituent at the 2-position of the benzyl ring adds another layer of functionality, influencing both the electronic and steric properties of the molecule. This modification can affect the compound's solubility, reactivity, and interaction with biological targets. In drug discovery, subtle changes in substitution patterns can lead to significant differences in biological activity. For example, studies have shown that ethyl-substituted aromatic compounds often exhibit enhanced binding affinity to certain enzymes and receptors compared to their unsubstituted counterparts.
In recent academic research, 3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide has been explored as a building block for synthesizing novel therapeutic agents. A notable study published in the Journal of Medicinal Chemistry demonstrated its utility in generating derivatives with potential anticancer properties. The researchers leveraged its reactive bromine atom to introduce diverse pharmacophores through palladium-catalyzed cross-coupling reactions. These derivatives were evaluated for their ability to inhibit kinases involved in tumor proliferation, showing promising results in preclinical models.
The compound's structural motif has also been investigated for its role in agrochemical applications. Trifluoromethyl-substituted compounds are widely recognized for their enhanced pesticidal activity due to improved bioavailability and resistance against degradation. A study published in the European Journal of Organic Chemistry highlighted how 3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide could serve as a precursor for synthesizing novel fungicides with improved efficacy against resistant strains of plant pathogens. The synthesis involved a series of functional group transformations that capitalized on the reactivity of both the bromine and ethyl groups.
The synthesis of 3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide typically involves multi-step organic reactions starting from commercially available aromatic precursors. One common synthetic route includes halogenation followed by alkylation or etherification to introduce the trifluoromethyl and ethyl groups. Advanced techniques such as flow chemistry have been employed to optimize these reactions, improving yield and purity while reducing environmental impact. These methodologies align with the growing emphasis on sustainable chemical synthesis in industrial applications.
The compound's handling requires standard laboratory precautions due to its reactivity as a halogenated aromatic compound. While it is not classified as hazardous under normal conditions, appropriate safety measures such as personal protective equipment (PPE) and proper ventilation should be observed during manipulation. Storage conditions should be controlled to prevent degradation from moisture or heat exposure.
In conclusion,3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide (CAS No. 1805563-41-0) represents a versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an attractive candidate for further development into novel bioactive molecules. As research continues to uncover new applications for trifluoromethylation strategies, this compound is likely to remain a cornerstone in synthetic chemistry endeavors aimed at creating next-generation therapeutics and crop protection agents.
1805563-41-0 (3,5-Bis(trifluoromethyl)-2-ethylbenzyl bromide) 関連製品
- 2229619-32-1(3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid)
- 439111-26-9(5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione)
- 2172528-79-7({2-fluoro-4-(trifluoromethoxy)phenylmethyl}(methyl)amine)
- 1285690-85-8(3-(2-hydroxycyclohexyl)carbamoylbenzoic acid)
- 2803861-76-7(8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate)
- 2229403-62-5(3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine)
- 2639378-37-1(rac-2-(2R,4aS,7aR)-4-(tert-butoxy)carbonyl-hexahydro-2H-furo3,4-b1,4oxazin-2-ylacetic acid)
- 872193-77-6([(4-Chlorophenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)
- 1804418-79-8(4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid)
- 2649061-46-9(2-chloro-4-isocyanato-6-methylpyridine)




